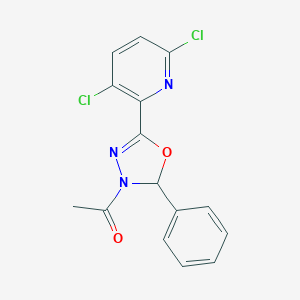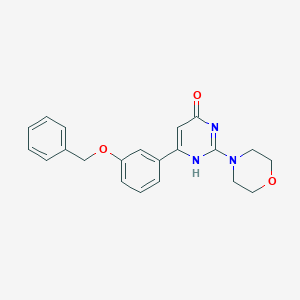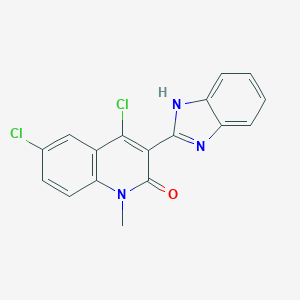![molecular formula C15H16FN5OS B499013 {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499013.png)
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a furan ring substituted with a fluorophenyl group, a tetrazole ring, and a sulfanyl-ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Attachment of the Tetrazole Ring: The tetrazole ring can be formed through the reaction of an azide with a nitrile compound under acidic or basic conditions.
Formation of the Sulfanyl-Ethanamine Moiety: This can be achieved by reacting a suitable thiol with an amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- **N-{[5-(2-bromophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
Uniqueness
The presence of the fluorophenyl group in {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may have different steric and electronic effects.
Properties
Molecular Formula |
C15H16FN5OS |
|---|---|
Molecular Weight |
333.4g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H16FN5OS/c1-21-15(18-19-20-21)23-9-8-17-10-11-6-7-14(22-11)12-4-2-3-5-13(12)16/h2-7,17H,8-10H2,1H3 |
InChI Key |
LFEMCCMJEUIACN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=CC=C3F |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-ethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498935.png)
![3-(2,5-dimethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498937.png)
![1-[4-(1H-imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B498938.png)

![2-[4-Acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-3,6-dichloropyridine](/img/structure/B498941.png)
![2-[3-Acetyl-5-(3,6-dichloro-2-pyridinyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B498942.png)


![4,6-dichloro-1-methyl-3-[5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone](/img/structure/B498945.png)

![1,4-Bis[2-(benzyloxy)ethyl]piperazine](/img/structure/B498951.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)
